4-(1H-Imidazol-1-yl)benzaldehyde
Overview
Description
4-(1H-Imidazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Fluorescent Probes for Biological Molecules
4-(1H-Imidazol-1-yl)benzaldehyde has been utilized in the design of fluorescent probes. For example, it's a component in a ratiometric fluorescent probe for detecting cysteine and homocysteine, showcasing a significant emission wavelength shift, indicating its potential for quantitative detection of these amino acids (Lin et al., 2008).
2. Corrosion Inhibition in Metals
This compound plays a role in inhibiting corrosion of carbon steel in acidic mediums. It's one of the imidazole-based molecules demonstrating high efficiency as a corrosion inhibitor, as shown through both experimental and computational studies (Costa et al., 2021).
3. Synthesis Methods
There's significant research into developing efficient methods for synthesizing this compound. A high-yield method involves reacting sodium imidazolate with 4-fluorobenzaldehyde (Bo, 2009).
4. Bioimaging Applications
It's also used in bioimaging. For instance, a derivative of this compound has been employed as a ratiometric optical probe for hydrogen sulfite, which could be applied in cellular imaging (Cheng et al., 2013).
5. Antioxidant and Antifungal Activities
Compounds synthesized from this compound have been evaluated for their anti-leishmanial, antioxidant, and antifungal activities. Some synthesized compounds showed significant activities in these fields (Hussain et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in the synthesis of new compounds that have shown significant activity against various bacterial strains .
Mode of Action
It’s known that it can be used to synthesize (e)-3-[4-(1h-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one through claisen–schmidt condensation .
Biochemical Pathways
It’s known that the compound can generate a proton motive force, which is used to produce atp and is essential for the long-term survival of mycobacterium tuberculosis (mtb), the causative organism of tuberculosis (tb), under the hypoxic conditions present within infected granulomas .
Pharmacokinetics
Some analogs of the compound have displayed substantially improved pharmacokinetic parameters .
Result of Action
It’s known that the compound can be used to synthesize new compounds that have shown significant activity against various bacterial strains .
Properties
IUPAC Name |
4-imidazol-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCICUQFMCRPKHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353058 | |
Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10040-98-9 | |
Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10040-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Imidazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-imidazol-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-(1H-Imidazol-1-yl)benzaldehyde?
A1: this compound is a 1-phenyl-1H-imidazole derivative distinguished by an aldehyde group para to the imidazole ring on the benzene ring. Crystallographic studies reveal that it can form various packing motifs stabilized by weak C—H⋯N/O interactions. [] The angle between the mean planes of the imidazole and arene rings can vary depending on the specific interactions present. []
Q2: What are some reported synthetic applications of this compound?
A2: this compound is a versatile building block in organic synthesis. For instance, it has been utilized in Claisen-Schmidt condensation reactions with various acetophenone derivatives to synthesize novel chalcone analogs. [, ] These chalcones are of particular interest for their potential antifungal properties, especially against Aspergillus fumigatus. [, ] Additionally, it has been used in the synthesis of β-tetra-{[4-(1H-imidazol-1-yl) benzylidene]amino} zinc phthalocyanine, a compound with potential applications in photoelectric devices. []
Q3: How does this compound contribute to the development of metal complexes?
A3: this compound serves as a precursor for ligands in the synthesis of metal complexes. One example is its use in the multi-step synthesis of a nickel(II) complex, bis[2-((2-(4-(1H-imidazol-1-yl)benzylamino)cyclohexylamino)methyl)benzoato]nickel(II) dihydrate. [] Interestingly, in this complex, the imidazole nitrogen atoms do not directly coordinate with the nickel(II) ion, suggesting the possibility of further reactions to form bimetallic complexes. []
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